The Structural and Synthetic Landscape of 2-Amino-2',5'-dichlorobenzophenone: A Technical Guide
The Structural and Synthetic Landscape of 2-Amino-2',5'-dichlorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, properties, and synthetic utility of 2-Amino-2',5'-dichlorobenzophenone. It is a key intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of several benzodiazepines. This document compiles essential quantitative data, detailed experimental protocols, and a visualization of its application in a significant synthetic pathway.
Chemical Structure and Identification
2-Amino-2',5'-dichlorobenzophenone is an aromatic ketone with the chemical formula C₁₃H₉Cl₂NO. Its structure consists of a benzoyl group attached to an aniline ring, with chlorine atoms substituting both aromatic rings. The IUPAC name for this compound is (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone.
Molecular Structure:
The core structure features a central carbonyl group bridging two phenyl rings. One ring is substituted with an amino group at position 2 and a chlorine atom at position 5. The second phenyl ring has a chlorine atom at the 2' position.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2-Amino-2',5'-dichlorobenzophenone is presented in Table 1. This data is crucial for its identification, purification, and use in synthetic applications.
| Property | Value | Source |
| Molecular Weight | 266.12 g/mol | [1] |
| Melting Point | 87-89 °C | [2][3] |
| Appearance | Yellow to yellow-green powder | |
| Solubility | Soluble in methanol, DMF, DMSO, and ethanol.[3][4] Insoluble in water.[5] | |
| CAS Number | 2958-36-3 | [1] |
| IUPAC Name | (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | [1] |
| Molecular Formula | C₁₃H₉Cl₂NO | [1][4] |
| Monoisotopic Mass | 265.0061193 Da | [1] |
| XLogP3 | 4.4 | [1] |
| Mass Spectrometry (m/z) | Top Peak: 230, 2nd Highest: 265, 3rd Highest: 267 |
Experimental Protocols
2-Amino-2',5'-dichlorobenzophenone is a critical starting material for the synthesis of various pharmaceuticals. Below are detailed methodologies for its synthesis and its conversion to a key benzodiazepine.
Synthesis of 2-Amino-2',5'-dichlorobenzophenone via Isoxazole Reduction
This method outlines the synthesis of the title compound through the reduction of an isoxazole precursor using iron powder.
Materials:
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Isoxazole precursor
-
Toluene
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Iron powder
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Hydrochloric acid
Procedure: [6]
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In a reaction vessel, combine toluene, hydrochloric acid, the isoxazole precursor, and iron powder. The typical mass ratio of isoxazole:toluene:iron powder:hydrochloric acid is 1:2.5:0.5:1.2.
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Slowly heat the mixture to reflux and maintain the temperature.
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Monitor the reaction progress by sampling and testing until the reaction is complete.
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Once the reaction is complete, separate the iron mud from the reaction mixture and perform press filtration.
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Cool the filtrate and centrifuge to obtain the wet product of 2-Amino-2',5'-dichlorobenzophenone.
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Dry the product to obtain the finished 2-Amino-2',5'-dichlorobenzophenone.
Synthesis of 2-(chloroacetamido)-5-chlorobenzophenone
This protocol describes the acylation of 2-amino-5-chlorobenzophenone, a related compound, which is a common step in the synthesis of benzodiazepine derivatives. The principles are directly applicable to 2-Amino-2',5'-dichlorobenzophenone.
Conventional Method: [7]
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In a flask, dissolve 1 mole of 2-amino-5-chlorobenzophenone in toluene.
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Add 2 moles of chloroacetyl chloride to the solution.
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Reflux the mixture for 2.5 hours to expel the hydrogen chloride gas formed.
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Cool the solution.
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Wash the solution with ice-cold dilute aqueous ammonia.
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Dry the organic layer with anhydrous sodium sulfate.
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Filter the solution and concentrate it in vacuo.
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Recrystallize the crude residue from alcohol to obtain 2-(chloroacetamido)-5-chlorobenzophenone.
Microwave Irradiation Method: [7]
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In a microwave-safe vessel, dissolve 2-amino-5-chlorobenzophenone (0.464 g, 2 mmol) and chloroacetyl chloride (0.318 ml, 4 mmol) in toluene (20.0 ml).
-
Irradiate the mixture in a microwave oven at 360 W for 1 minute.
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Cool the solution.
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Wash with ice-cold dilute aqueous ammonia solution.
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Dry with anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Recrystallize the crude residue from alcohol to yield 2-(chloroacetamido)-5-chlorobenzophenone.
Application in Drug Synthesis: The Pathway to Lorazepam
2-Amino-2',5'-dichlorobenzophenone is a cornerstone in the synthesis of lorazepam, a widely used benzodiazepine. The following diagram illustrates the synthetic workflow from this precursor to the final active pharmaceutical ingredient.
Caption: Synthetic pathway of Lorazepam from 2-Amino-2',5'-dichlorobenzophenone.
This multi-step synthesis highlights the versatility of 2-Amino-2',5'-dichlorobenzophenone as a scaffold for building complex heterocyclic structures. The initial reaction with hydroxylamine to form the oxime is a key step, followed by cyclization and subsequent functional group manipulations to arrive at the final lorazepam molecule.[1]
References
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 3. Bacterio-plankton transformation of diazepam and 2-amino-5-chlorobenzophenone in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-2',5-dichlorobenzophenone CAS#: 2958-36-3 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
